Critical 5-LOX Pharmacophore: Potent Inhibition Validated via Advanced Derivative
The specific 4-(1-methyl-1H-pyrazol-5-yl)phenyl scaffold is a key component of the potent, selective 5-lipoxygenase (5-LOX) inhibitor PF-4191834, which contains this exact substructure [1]. PF-4191834 exhibits an IC50 of 229 nM against 5-LOX and demonstrates ~300-fold selectivity over the related 12-LOX and 15-LOX enzymes [1]. This quantifies the biological relevance of the precise regioisomerism present in (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
| Evidence Dimension | 5-LOX Inhibition Potency (via advanced derivative PF-4191834) |
|---|---|
| Target Compound Data | Scaffold validated in PF-4191834 (IC50 = 229 nM) |
| Comparator Or Baseline | Regioisomer (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol (CAS 32500-65-5) or other pyrazole analogs |
| Quantified Difference | ~300-fold selectivity for 5-LOX over 12/15-LOX reported for PF-4191834; no such data exists for the comparator |
| Conditions | Human recombinant 5-LOX enzyme assay |
Why This Matters
This validates the specific substitution pattern as a privileged scaffold for 5-LOX inhibition, making the compound a non-negotiable starting material for SAR studies in this target class.
- [1] Masferrer, J. L., Zweifel, B. S., Hardy, M., Anderson, G. D., Dufield, D., Cortes-Burgos, L., ... & Graneto, M. (2010). Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. Journal of Pharmacology and Experimental Therapeutics, 334(1), 294-301. View Source
